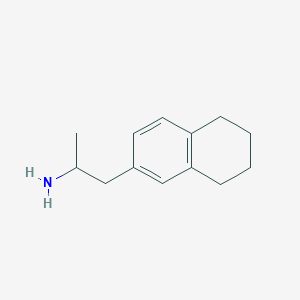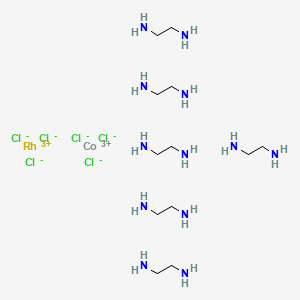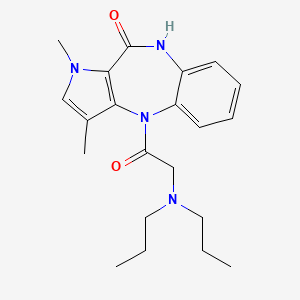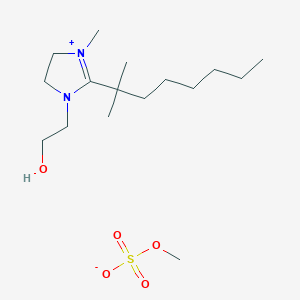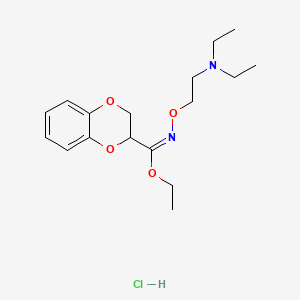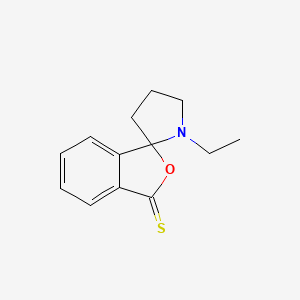
1'-Ethylspiro(benzo(c)thiophene-1(3H),2'-pyrrolidin)-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Ethylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one is a complex organic compound that features a spiro linkage between a benzo©thiophene and a pyrrolidinone ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1’-Ethylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition of azomethine ylides, derived from isatins and α-amino acids, to maleimides . This method allows for the formation of the spiro linkage under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents like tetrahydrofuran or dimethylformamide .
Analyse Chemischer Reaktionen
1’-Ethylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
1’-Ethylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.
Industry: It is used in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism by which 1’-Ethylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiro linkage allows for a rigid structure that can fit into specific binding sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction cascades or metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1’-Ethylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one can be compared with other spirocyclic compounds such as:
Spiro[indole-3,2’-pyrrolidin]-2-one: Known for its antitumor properties and interaction with tyrosine kinases.
Spiro[benzo[b]thiophene-1,1’-dioxide]: Used in the synthesis of materials with electronic properties.
Spiro[cyclohexane-1,2’-pyrrolidin]-3-one: Studied for its potential in drug development due to its stable spiro linkage.
Each of these compounds shares the spiro linkage but differs in the specific rings involved, leading to unique properties and applications.
Eigenschaften
CAS-Nummer |
83962-84-9 |
|---|---|
Molekularformel |
C13H15NOS |
Molekulargewicht |
233.33 g/mol |
IUPAC-Name |
1'-ethylspiro[2-benzofuran-3,2'-pyrrolidine]-1-thione |
InChI |
InChI=1S/C13H15NOS/c1-2-14-9-5-8-13(14)11-7-4-3-6-10(11)12(16)15-13/h3-4,6-7H,2,5,8-9H2,1H3 |
InChI-Schlüssel |
MBGBKIDPKGCNDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC12C3=CC=CC=C3C(=S)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





